![molecular formula C9H11FN2OS B2496382 2-[(4-Fluorobenzyl)thio]acetohydrazide CAS No. 669709-39-1](/img/structure/B2496382.png)

2-[(4-Fluorobenzyl)thio]acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

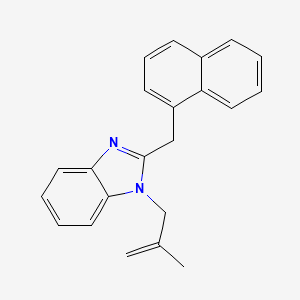

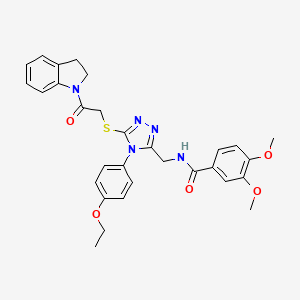

"2-[(4-Fluorobenzyl)thio]acetohydrazide" is a chemical compound of interest due to its potential application in various fields of chemistry and pharmacology. This analysis delves into the synthesis process, structural and molecular properties, and both physical and chemical behaviors of the compound or its closely related derivatives.

Synthesis Analysis

The synthesis of compounds related to "this compound" typically involves the reaction of 4-fluorobenzaldehyde with derivatives of acetohydrazide. For example, N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl) acetohydrazide is synthesized via the reaction of 4-fluorobenzaldehyde with 2-(1H-1,2,4-triazole-1-yl) acetohydrazide, indicating a method that could be adapted for synthesizing "this compound" (Li Wei-hua et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds showcases crystallization in specific systems, such as the monoclinic system with detailed space group parameters. These structures often feature intermolecular hydrogen-bond interactions stabilizing the compound, which is crucial for understanding the molecular geometry and potential reactivity of "this compound" (Li Wei-hua et al., 2006).

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

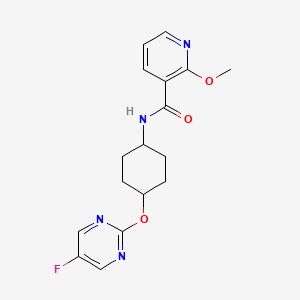

2-[(4-Fluorobenzyl)thio]acetohydrazide derivatives have shown promising results in anticancer studies. Specifically, derivatives like 2-((5-substitutedbenzothiazol-2-yl)thio)-N’-(2-(4-(substitutedphenyl)ethylidene)acetohydrazides have been synthesized and their anticancer activity has been evaluated against various cancer cell lines such as C6 (Rat brain glioma), A549 (Human lung adenocarcinoma), MCF-7 (Human breast adenocarcinoma), and HT-29 (Human colorectal adenocarcinoma) using the MTT test. These derivatives have exhibited significant cytotoxic activity and selectivity towards carcinogenic cell lines. Moreover, flow cytometric analysis was performed to identify the death pathway of the carcinogenic cells, showcasing the compound's potential in cancer treatment research (Osmaniye et al., 2018).

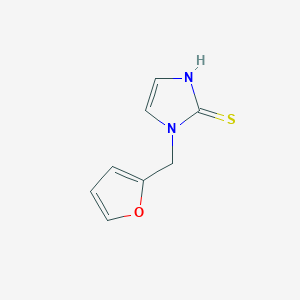

Enzyme Inhibition and Biological Activities

Various derivatives of this compound have been synthesized and characterized for their lipase and α-glucosidase inhibition activities. Among them, certain compounds have demonstrated significant anti-lipase and anti-α-glucosidase activities, indicating their potential use in managing conditions like obesity and diabetes (Bekircan et al., 2015). Additionally, these compounds have been evaluated for their antimicrobial and antioxidant activities, with some showing very good scavenging activities, indicating their potential in developing new therapeutic agents (Menteşe et al., 2015).

Antimicrobial Applications

Some derivatives of this compound have shown promising results as antibacterial agents. For instance, a study demonstrated that 2-(4-fluorobenzene-1-sulfonyl)-N′-(4-fluorobenzene-1-sulfonyl)acetohydrazide revealed significant antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), surpassing the effectiveness of certain standard antibacterial compounds (Li et al., 2020).

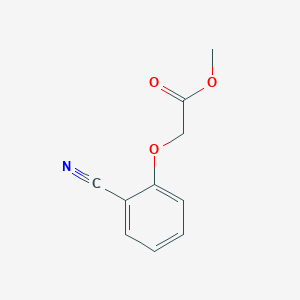

Structural and Nonlinear Optical Properties

The structural characteristics and nonlinear optical properties of certain hydrazones, including derivatives of this compound, have been explored. These studies have involved synthesis, characterization, and investigation of their third-order nonlinear optical properties, indicating their potential applications in optical device technologies like optical limiters and optical switches (Naseema et al., 2010).

Eigenschaften

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2OS/c10-8-3-1-7(2-4-8)5-14-6-9(13)12-11/h1-4H,5-6,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWGHOWAAGUGFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSCC(=O)NN)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[[4-butyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2496303.png)

![8,11-Dioxadispiro[3.2.47.24]tridecan-3-one](/img/structure/B2496304.png)

![2-Amino-4-(2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2496312.png)

![N-[4-(benzotriazol-1-ylmethyl)-1,3-thiazol-2-yl]formamide](/img/structure/B2496315.png)

![4-ethylsulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2496320.png)

![3-(2-Methoxyethyl)-6-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2496321.png)